molecular formula C12H24O B165319 2-Dodecanone CAS No. 6175-49-1

2-Dodecanone

Cat. No. B165319
Key on ui cas rn: 6175-49-1
M. Wt: 184.32 g/mol
InChI Key: LSKONYYRONEBKA-UHFFFAOYSA-N
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Patent
US03932521

Procedure details

2-dodecanone is prepared from 1-dodecene according to the process of the present invention as follows: A catalyst solution is prepared by dissolving .04 moles of palladium chloride in a mixture of 137 grams of methanol, 252 grams of polypropylene glycol having an average molecular weight of 430, and 15 grams of water. The catalyst solution is then charged to a 2 liter titanium autoclave where the catalyst solution is heated to a temperature of 60°C; while being stirred at 1,000 r.p.m. with the reactor being pressurized to 100 p.s.i.g. with oxygen. Using a piston pump, 600 grams of 1-dodecene is introduced to the autoclave over a period of 21/2 hours. During this period of addition, the reaction temperature is maintained at 60°C by cooling, with the reaction pressure of 100 p.s.i.g. being maintained by repressuration with oxygen. Stirring is continued for about 1/2 hour after the addition of 1-dodecene is completed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
252 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
137 g
Type
solvent
Reaction Step Two
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
2 L
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 g
Type
reactant
Reaction Step Six
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH2:13].O=O>CO.[Pd](Cl)Cl.[Ti]>[CH3:1][C:2](=[O:13])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Two
Name
polypropylene glycol
Quantity
252 g
Type
reactant
Smiles
Name
Quantity
15 g
Type
reactant
Smiles
O
Name
Quantity
137 g
Type
solvent
Smiles
CO
Step Three
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Four
Name
Quantity
2 L
Type
catalyst
Smiles
[Ti]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
600 g
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Seven
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while being stirred at 1,000 r.p.m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A catalyst solution is prepared
ADDITION
Type
ADDITION
Details
During this period of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is maintained at 60°C
STIRRING
Type
STIRRING
Details
Stirring

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(CCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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